“N-(2-phenylethyl)cyclohexanamine” is a chemical compound with the CAS Number: 51827-40-8 . It has a molecular weight of 203.33 and its molecular formula is C14H21N . The IUPAC name for this compound is N-(2-phenylethyl)cyclohexanamine .
The InChI code for “N-(2-phenylethyl)cyclohexanamine” is 1S/C14H21N/c1-3-7-13(8-4-1)11-12-15-14-9-5-2-6-10-14/h1,3-4,7-8,14-15H,2,5-6,9-12H2
. This indicates the specific arrangement of atoms in the molecule.
“N-(2-phenylethyl)cyclohexanamine” has a density of 1.0±0.1 g/cm³ . Its boiling point is 315.3±11.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.7 mmHg at 25°C . The enthalpy of vaporization is 55.7±3.0 kJ/mol . The flash point is 147.7±14.7 °C . The index of refraction is 1.532 . The molar refractivity is 65.4±0.4 cm³ . The compound has 1 H bond acceptor, 1 H bond donor, and 4 freely rotating bonds .
N-(2-phenylethyl)cyclohexanamine is an organic compound with the molecular formula C14H21N. It is classified as a secondary amine, characterized by the presence of a cyclohexyl group attached to a phenylethylamine backbone. This compound is significant in various fields, including organic synthesis, medicinal chemistry, and biological research. Its structural features allow it to serve as a versatile building block in the development of novel ligands and catalysts, as well as in drug discovery processes targeting neurotransmitter receptors and enzymes.
The synthesis of N-(2-phenylethyl)cyclohexanamine typically involves the nucleophilic substitution reaction between cyclohexylamine and phenylethyl bromide under basic conditions. This method allows for the formation of the desired amine through the displacement of the bromide ion by the amine group of cyclohexylamine. The reaction can be outlined as follows:
For industrial production, similar synthetic routes are employed but on a larger scale, often utilizing continuous flow reactors to enhance mixing and heat transfer efficiency. Catalysts may also be used to optimize yield and purity.
N-(2-phenylethyl)cyclohexanamine undergoes various chemical reactions typical for secondary amines:
The outcomes of these reactions depend on specific reagents and conditions used, allowing for a variety of products ranging from imines to substituted phenylethyl derivatives.
The mechanism of action for N-(2-phenylethyl)cyclohexanamine involves its interaction with various molecular targets, particularly neurotransmitter receptors. The compound's structural similarity to endogenous neurotransmitters enables it to modulate receptor activity, potentially influencing signal transduction pathways associated with neuropharmacological effects.
Relevant analyses often include spectroscopic techniques (e.g., nuclear magnetic resonance spectroscopy, infrared spectroscopy) for characterizing structural properties and confirming purity .
N-(2-phenylethyl)cyclohexanamine has diverse applications across several scientific domains:
The compound's versatility makes it an important subject of research in both academic and industrial settings, highlighting its potential for further development in medicinal chemistry and organic synthesis applications.
The 2-phenethylamine scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous endogenous neurotransmitters (e.g., dopamine, epinephrine) and synthetic therapeutic agents targeting neurological disorders. Recent research has expanded this chemical space through strategic N-substitution with alicyclic groups, yielding compounds with enhanced receptor affinity and selectivity. Particularly significant is the exploration of κ-opioid receptor (KOP) ligands featuring diphenethylamine cores with N-cyclopropylmethyl (N-CPM) and N-cyclobutylmethyl (N-CBM) substituents. Compounds like HS665 (KOP Ki = 0.49 nM) and HS666 (KOP Ki = 5.90 nM) demonstrated that such modifications profoundly enhance KOP receptor binding affinity and functional selectivity over μ-opioid (MOP) and δ-opioid (DOP) receptors. This established a foundational structure-activity relationship (SAR) principle: N-alicyclic substitution significantly modulates opioid receptor interactions, paving the way for derivatives like N-(2-phenylethyl)cyclohexanamine [1] [6].
N-(2-Phenylethyl)cyclohexanamine (Molecular Formula: C₁₄H₂₁N; Molecular Weight: 203.32 g/mol; CAS No: 51827-40-8) integrates two distinct pharmacophoric elements: a lipophilic cyclohexanamine moiety and a flexible phenethyl backbone. Its structure features a tertiary amine nitrogen connecting a cyclohexyl ring and a 2-phenylethyl chain. This configuration differs critically from earlier KOP-targeted phenethylamines:
Table 1: Structural Comparison of N-Substituted Phenethylamines
N-Substituent | Representative Compound | Key Structural Feature | KOP Receptor Affinity (Ki, nM) |
---|---|---|---|
Cyclobutylmethyl (CBM) | HS665 | Compact 4-membered alicyclic ring | 0.49 ± 0.20 |
Cyclopropylmethyl (CPM) | HS666 | Highly strained 3-membered ring | 5.90 ± 3.00 |
Cyclohexyl | N-(2-Phenylethyl)cyclohexanamine | Conformationally flexible 6-membered ring | Not yet reported |
The cyclohexyl group introduces greater steric bulk and conformational flexibility compared to smaller alicyclic systems like cyclopropyl or cyclobutyl. This larger, non-planar ring potentially enhances van der Waals interactions within hydrophobic receptor pockets while potentially reducing strain energy. The tertiary amine geometry (sp³-hybridized nitrogen) influences protonation state and hydrogen-bonding capacity, critical for receptor binding. Unlike constrained bicyclic systems (e.g., tetrahydroisoquinolines) or heteroaromatic derivatives, this compound maintains an open-chain flexibility while incorporating a saturated carbocyclic amine [6] [7].
N-(2-Phenylethyl)cyclohexanamine occupies an underexplored region in GPCR-targeted chemical space, particularly concerning opioid and monoaminergic receptors. Research on analogous structures suggests its potential for interaction with:
Its structural hybridity offers a unique platform for SAR expansion around the N-alicyclic domain. Systematic variation of the cyclohexyl ring (e.g., introduction of hydroxyl groups, unsaturation, or axial substituents) could optimize receptor selectivity profiles and pharmacokinetic properties like CNS penetration (predicted cLogP ~5.43 for related tertiary amines) [6]. Despite its availability for research (e.g., TRC, ChemBridge), comprehensive pharmacological characterization remains unpublished, highlighting a significant knowledge gap and research opportunity [7].
Table 2: Key Phenethylamine Derivatives and Structural Features
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7